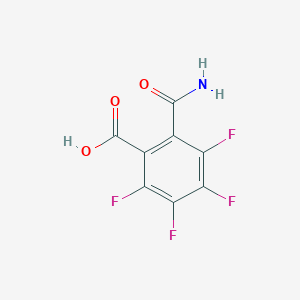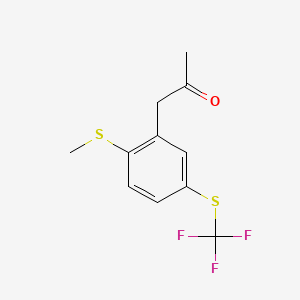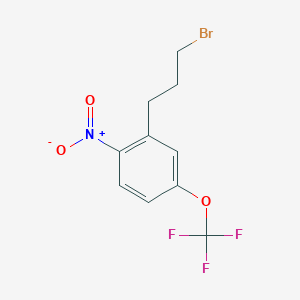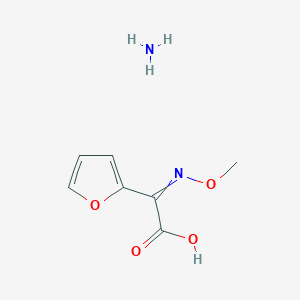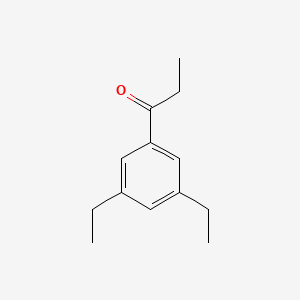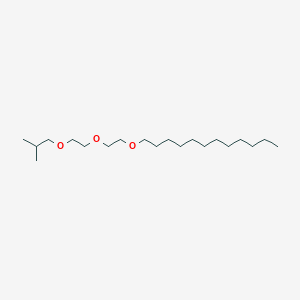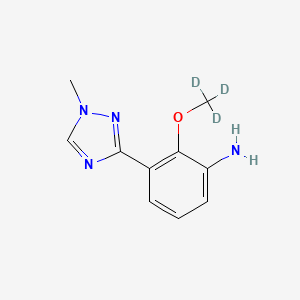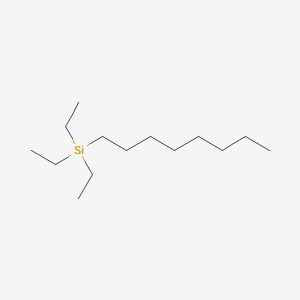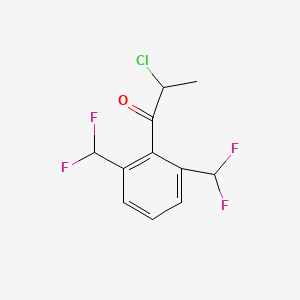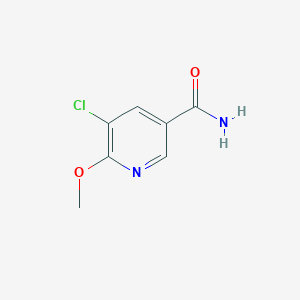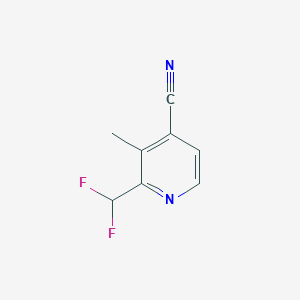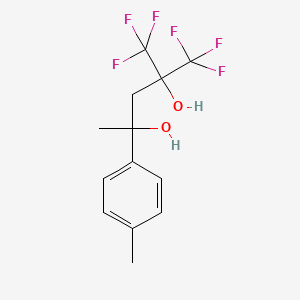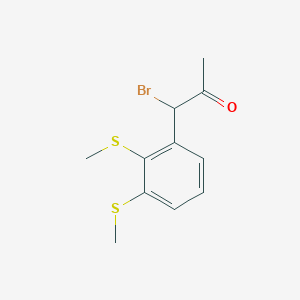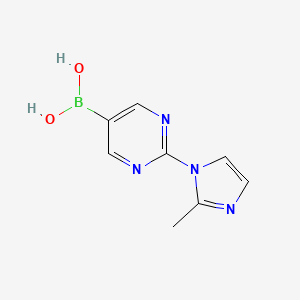
(2-(2-Methyl-1H-imidazol-1-yl)pyrimidin-5-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-(2-Methyl-1H-imidazol-1-yl)pyrimidin-5-yl)boronic acid is a compound that features both imidazole and pyrimidine rings, which are important heterocyclic structures in organic chemistry. The presence of a boronic acid group adds to its versatility, making it a valuable compound in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles to form substituted imidazoles under mild conditions, which can then be further functionalized to introduce the pyrimidine ring and boronic acid group .
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable synthetic routes that ensure high yield and purity. These methods would include optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to facilitate the formation of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
(2-(2-Methyl-1H-imidazol-1-yl)pyrimidin-5-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other derivatives.
Reduction: The compound can be reduced under specific conditions to modify the imidazole or pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura cross-coupling reactions can yield a wide range of substituted aromatic compounds, while oxidation reactions can produce boronic esters.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2-(2-Methyl-1H-imidazol-1-yl)pyrimidin-5-yl)boronic acid is used as a building block for the synthesis of more complex molecules. Its ability to participate in cross-coupling reactions makes it valuable for the construction of diverse chemical libraries.
Biology
In biological research, this compound can be used to study the interactions of boronic acids with biological molecules. Boronic acids are known to form reversible covalent bonds with diols, making them useful for the development of sensors and probes.
Medicine
In medicine, derivatives of this compound may be explored for their potential therapeutic properties. Boronic acids have been investigated for their ability to inhibit enzymes such as proteases, which are involved in various diseases.
Industry
In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and materials science applications. Its versatility in chemical reactions makes it a valuable intermediate in the synthesis of various products.
Wirkmechanismus
The mechanism of action of (2-(2-Methyl-1H-imidazol-1-yl)pyrimidin-5-yl)boronic acid involves its ability to form covalent bonds with target molecules. The boronic acid group can interact with diols and other nucleophiles, while the imidazole and pyrimidine rings can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or other biological targets, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-(1H-Imidazol-2-yl)pyridine: This compound features an imidazole ring fused to a pyridine ring, similar to the imidazole-pyrimidine structure of (2-(2-Methyl-1H-imidazol-1-yl)pyrimidin-5-yl)boronic acid.
Imidazo[1,2-a]pyridines: These compounds are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry.
Uniqueness
What sets this compound apart is the presence of the boronic acid group, which imparts unique reactivity and versatility in chemical synthesis. This makes it particularly useful in cross-coupling reactions and other transformations that are not as readily accessible with similar compounds lacking the boronic acid functionality.
Eigenschaften
Molekularformel |
C8H9BN4O2 |
|---|---|
Molekulargewicht |
204.00 g/mol |
IUPAC-Name |
[2-(2-methylimidazol-1-yl)pyrimidin-5-yl]boronic acid |
InChI |
InChI=1S/C8H9BN4O2/c1-6-10-2-3-13(6)8-11-4-7(5-12-8)9(14)15/h2-5,14-15H,1H3 |
InChI-Schlüssel |
IVHMJPZDUOYMKH-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CN=C(N=C1)N2C=CN=C2C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzyl (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B14071206.png)
